N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide
Description
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide is a hydrazide derivative featuring a pyrazole core substituted with 4-fluorophenyl and phenyl groups at positions 3 and 1, respectively. The pyrazole ring is linked via a methylene bridge to a palmitohydrazide moiety, a 16-carbon aliphatic chain terminating in a hydrazide group. This structural combination merges the aromaticity and rigidity of the pyrazole system with the lipophilic, flexible nature of the palmitoyl chain.
Properties
CAS No. |
881403-13-0 |
|---|---|
Molecular Formula |
C32H43FN4O |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]hexadecanamide |
InChI |
InChI=1S/C32H43FN4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)35-34-25-28-26-37(30-18-15-14-16-19-30)36-32(28)27-21-23-29(33)24-22-27/h14-16,18-19,21-26H,2-13,17,20H2,1H3,(H,35,38)/b34-25+ |
InChI Key |
JRBWNXHBHSOPPS-YQCHCMBFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Palmitohydrazide
Palmitohydrazide serves as the foundational intermediate for this synthesis. The reaction begins with the esterification of palmitic acid using ethanol in the presence of sulfuric acid as a catalyst. Ethyl palmitate (Int-i) is formed under reflux conditions (78–80°C) for 6–8 hours. Subsequent treatment with hydrazine hydrate in ethanol yields palmitohydrazide (Int-ii) with a 71% yield.
Reaction Conditions:
-
Palmitic Acid: 1.0 equiv
-
Ethanol: 5.0 equiv
-
Hydrazine Hydrate: 1.2 equiv
-
Temperature: Reflux (78–80°C)
-
Time: 6–8 hours
Characterization Data for Palmitohydrazide (Int-ii):
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₂N₂O |
| Molecular Weight | 284.84 g/mol |
| Melting Point | 121–124°C |
| Rf Value | 0.37 (chloroform:toluene, 7:3) |
Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This intermediate is synthesized via a Vilsmeier-Haack reaction. 4-Fluorophenylacetone reacts with phenylhydrazine to form 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole, which is subsequently formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Optimized Procedure:
-
Cyclization Step:
-
4-Fluorophenylacetone (1.0 equiv), phenylhydrazine (1.1 equiv), and acetic acid (catalytic) are heated at 120°C for 12 hours.
-
Yield: 68–72%
-
-
Formylation Step:
-
Pyrazole derivative (1.0 equiv) in DMF (5 mL) is treated with POCl₃ (1.5 equiv) at 0°C.
-
Reaction stirred at room temperature for 4 hours.
-
Yield: 85–90%
-
Key Spectral Data:
-
¹H NMR (400 MHz, DMSO- d₆): δ 10.12 (s, 1H, CHO), 8.45 (s, 1H, pyrazole-H), 7.89–7.12 (m, 9H, Ar-H).
Condensation Reaction to Form the Target Compound
Schiff Base Formation
The final step involves the condensation of palmitohydrazide (Int-ii) with 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol under acidic conditions.
Reaction Scheme:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Molar Ratio (Hydrazide:Aldehyde) | 1:1.1 |
| Solvent | Ethanol (anhydrous) |
| Catalyst | Conc. HCl (2 drops) |
| Temperature | Reflux (78°C) |
| Time | 6–8 hours |
| Workup | Precipitation with ice water |
Yield and Purity:
| Metric | Value |
|---|---|
| Isolated Yield | 78–82% |
| Purity (HPLC) | >95% |
Mechanistic Insights
Nucleophilic Addition-Elimination
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity. Subsequent elimination of water yields the Schiff base.
Critical Factors Affecting Yield:
-
Steric Hindrance: Bulky substituents on the aldehyde reduce reaction efficiency.
-
Solvent Polarity: Ethanol enhances solubility of intermediates without side reactions.
-
Acid Concentration: Excess HCl leads to hydrolysis; 2 drops optimal for catalysis.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO- d₆):
-
δ 8.45 (s, 1H, pyrazole-H)
-
δ 8.12 (s, 1H, CH=N)
-
δ 7.89–7.12 (m, 9H, Ar-H)
-
δ 2.24–1.22 (m, 28H, aliphatic CH₂)
¹³C NMR (100 MHz, DMSO- d₆):
Applications and Derivatives
While the target compound itself has limited reported applications, structurally related 1,2,4-triazole derivatives exhibit:
-
Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli.
-
Anticancer Potential: IC₅₀ = 12.7 µM against MCF-7 breast cancer cells.
Structure-Activity Relationship (SAR):
Chemical Reactions Analysis
Types of Reactions
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
The compound exhibits significant pharmacological activities, particularly in anti-inflammatory and analgesic domains. Research indicates that pyrazole derivatives, including this compound, often demonstrate potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .
Case Study: Anti-inflammatory Effects
A study highlighted the synthesis of various pyrazole derivatives and their evaluation for anti-inflammatory activity. Among these, N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide showed promising results in reducing inflammation in animal models, suggesting its potential as a therapeutic agent .
Agricultural Chemistry
Development of Agrochemicals
In agricultural research, the compound is being explored as a lead structure for developing new pesticides and herbicides. Its unique chemical properties enable it to interact effectively with biological targets in pests, offering a pathway to create more effective and environmentally friendly agrochemicals .
Case Study: Pesticidal Activity
Research conducted on similar pyrazole compounds demonstrated their effectiveness against various agricultural pests. The derivatives were found to exhibit significant insecticidal activity, leading to further exploration of this compound in developing safer pest control solutions .
Material Science
Advanced Material Development
The compound's unique structural features make it suitable for applications in material science, particularly in creating advanced polymers and coatings. Its thermal stability and mechanical properties allow for its use in producing materials that require specific characteristics for industrial applications.
Case Study: Polymer Applications
Investigations into polymer composites incorporating pyrazole derivatives have shown enhanced mechanical properties and thermal resistance. The incorporation of this compound into polymer matrices resulted in materials with improved durability and performance under stress .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Variations in Pyrazole-Hydrazide Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and similar analogs:
Physicochemical and Spectroscopic Comparisons
- Melting Points : Benzofuran-based hydrazides (e.g., compound 8h) exhibit higher melting points (~250°C) due to aromatic stacking and hydrogen bonding . In contrast, the target compound’s palmitoyl chain likely reduces crystallinity, resulting in a lower melting point (unreported but estimated <150°C).
- Solubility : The palmitoyl chain enhances lipophilicity (logP ~8–10 predicted), favoring membrane permeability but limiting aqueous solubility. Benzofuran and pyridine derivatives (e.g., ) show improved polarity due to aromatic C=O and heteroatoms, enhancing water solubility.
- Spectroscopy :
- IR : All compounds show N-H (~3250 cm⁻¹), C=O (~1640–1715 cm⁻¹), and C=N (~1520–1600 cm⁻¹) stretches . The target compound’s aliphatic C-H stretches (~2850–2950 cm⁻¹) distinguish it from aromatic analogs.
- NMR : The palmitoyl chain would exhibit δ 0.8–1.5 ppm (CH₃ and CH₂ protons) in ¹H NMR, contrasting with aromatic signals (δ 6.8–8.7 ppm) in benzofuran or pyridine derivatives .
Biological Activity
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse research sources.
Synthesis and Characterization
The synthesis of this compound involves a multi-step reaction process where the hydrazide moiety is linked to a pyrazole derivative. The structural formula can be represented as follows:
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds with pyrazole scaffolds exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Table 1: Anticancer Activity Against Different Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Pseudomonas aeruginosa | 128 μg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research suggests that the compound may induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For example, a study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)palmitohydrazide, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the pyrazole-aldehyde intermediate (e.g., 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) via Vilsmeier-Haack formylation or iodine(III)-mediated oxidation of hydrazine precursors .
- Step 2 : Condense the aldehyde with palmitic hydrazide under reflux in ethanol or DMF, using catalytic acetic acid to drive Schiff base formation.
- Purity Optimization : Recrystallize from ethanol or perform column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor by TLC and confirm purity via HPLC (≥98% as per analogous hydrazides) .
- Data Table :
| Parameter | Value/Observation | Reference |
|---|---|---|
| Typical Yield | 75–85% | |
| Melting Point Range | 250–254°C (similar analogs) | |
| HPLC Purity Threshold | ≥98% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Techniques :
- IR Spectroscopy : Confirm N-H (3250–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Identify pyrazole-H (δ 7.8–8.2 ppm), hydrazone-CH=N (δ 8.3–8.5 ppm), and palmitoyl chain protons (δ 0.8–1.6 ppm) .
- ¹³C NMR : Detect carbonyl carbons (C=O at δ 165–170 ppm; CH=N at δ 145–150 ppm) .
- Advanced Confirmation : Use HRMS for molecular ion ([M+H]⁺) matching exact mass (±5 ppm error).
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) predict the biological activity and stability of this compound?
- Methodology :
- DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity and stability. Compare calculated vs. experimental bond lengths (e.g., C=N: 1.28–1.30 Å) .
- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., α-glucosidase for antidiabetic studies). Validate with free energy scores (ΔG ≤ −7 kcal/mol suggests strong binding) .
- Data Table :
| Computational Parameter | Value (Example) | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap | 4.1–4.5 eV | |
| Docking Score (α-glucosidase) | −8.2 kcal/mol |
Q. What experimental strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer results)?
- Approach :
- Dose-Response Curves : Test across concentrations (1–100 µM) to establish IC₅₀/EC₅₀ values. Compare with positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Mechanistic Studies : Use flow cytometry for apoptosis assays (cancer cells) or time-kill curves (microbes) to differentiate cytotoxic vs. static effects.
Q. How does crystallographic analysis (X-ray/SC-XRD) inform the molecular packing and intermolecular interactions of this compound?
- Protocol :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 295 K. Process data with SHELXL or WinGX .
- Analysis : Identify H-bonding (N-H···O=C) and π-π stacking (pyrazole-phenyl interactions) using Mercury or CrystalExplorer. Calculate Hirshfeld surfaces to quantify interaction contributions (e.g., H···H: 50–60%; H···O: 20–30%) .
- Key Metrics :
| Crystallographic Parameter | Value Range | Reference |
|---|---|---|
| R Factor | ≤0.056 (high-resolution) | |
| Unit Cell Volume | 1500–1600 ų (monoclinic) |
Methodological Best Practices
- Synthesis Reproducibility : Use inert atmosphere (N₂/Ar) for hydrazone formation to prevent oxidation.
- Biological Assays : Include DMSO controls (≤1% v/v) to rule out solvent toxicity .
- Computational Validation : Cross-check docking results with MD simulations (100 ns) to assess binding stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
